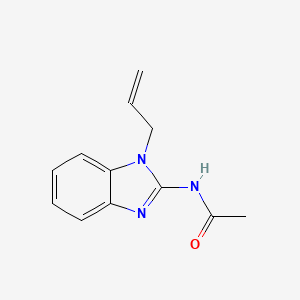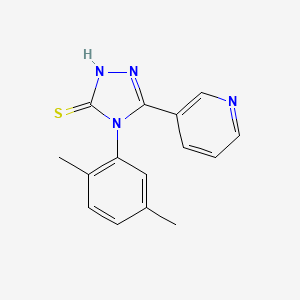![molecular formula C16H17N3O2S2 B5856939 N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BPTC is a small molecule inhibitor of the protein known as Hsp90, which plays a critical role in the folding and stabilization of many oncogenic proteins. In
Wissenschaftliche Forschungsanwendungen
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in cancer research. Hsp90 is a chaperone protein that is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth. This compound has also been studied for its potential use in combination therapy with other anticancer drugs, as it has been shown to enhance the efficacy of certain chemotherapeutic agents.
Wirkmechanismus
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide acts as a competitive inhibitor of the ATP binding site on Hsp90, preventing the protein from performing its chaperone function. This leads to the destabilization and degradation of many oncogenic proteins that rely on Hsp90 for their stability. The inhibition of Hsp90 by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. This is due to the overexpression of Hsp90 in cancer cells, which makes them more susceptible to the effects of this compound. This compound has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are both important processes in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. This compound also has a high affinity for Hsp90, which makes it a potent inhibitor of the protein. However, this compound does have some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of Hsp90. Another area of research is the identification of biomarkers that can predict which patients will respond to Hsp90 inhibition. This compound and other Hsp90 inhibitors are also being studied for their potential use in combination therapy with immunotherapy, as they may enhance the immune response to cancer cells. Finally, the use of this compound in animal models of cancer is an area of ongoing research, as it may provide valuable insights into the efficacy and safety of Hsp90 inhibition in vivo.
Conclusion
In conclusion, this compound is a small molecule inhibitor of Hsp90 that has shown promise in cancer research. Its selective effect on cancer cells and ability to induce apoptosis make it a valuable tool for studying the role of Hsp90 in oncogenesis. While this compound has some limitations, its potential applications in combination therapy and animal models of cancer make it an area of ongoing research.
Synthesemethoden
The synthesis of N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves a series of chemical reactions that begin with the reaction of 3-nitrobenzoic acid with butyryl chloride to form 3-nitrobenzoyl butyrate. This intermediate is then reacted with 3-aminophenyl carbamothioic acid to form the desired product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Eigenschaften
IUPAC Name |
N-[[3-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-5-14(20)17-11-6-3-7-12(10-11)18-16(22)19-15(21)13-8-4-9-23-13/h3-4,6-10H,2,5H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGKEJGXUHDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)


![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856931.png)


![4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5856949.png)